Prenylamine

説明

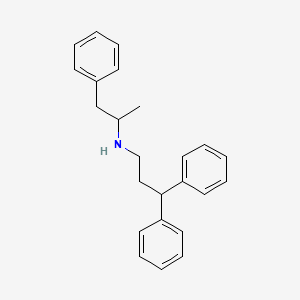

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,24-25H,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFPICMESYHZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048555 | |

| Record name | Prenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390-64-7 | |

| Record name | Prenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=390-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenylamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000390647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2OH82Z000 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular targets of Prenylamine in humans

An In-depth Technical Guide on the Molecular Targets of Prenylamine in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a diphenylalkylamine compound, formerly utilized as an antianginal agent for its vasodilatory properties. It was withdrawn from the global market in 1988 due to severe cardiac side effects, including QT interval prolongation and torsades de pointes, which significantly increased the risk of sudden death.[1] These dual therapeutic and toxicological effects stem from its complex pharmacology and interaction with multiple molecular targets within human cells. This document provides a comprehensive technical overview of the known molecular targets of this compound, presenting quantitative interaction data, the signaling pathways it modulates, and the experimental methodologies used to characterize these interactions.

Primary Molecular Targets of this compound

This compound exhibits a multi-target profile, acting primarily on proteins involved in calcium signaling, cardiac electrophysiology, and neurotransmitter storage. Its activity is not confined to a single class of proteins, which explains its broad physiological effects.

Calmodulin (CaM) and Downstream Effectors

Calmodulin is a primary and critical target of this compound.[1][2] CaM is a ubiquitous, calcium-binding messenger protein that transduces calcium signals by binding to and regulating a multitude of different protein targets. This compound acts as a CaM antagonist.[3]

-

Myosin Light Chain Kinase 2 (MLCK2): As a CaM-dependent enzyme, MLCK2 is a key downstream target of this compound's action.[1][2] By inhibiting CaM, this compound prevents the activation of MLCK2, which is responsible for phosphorylating the regulatory light chain of myosin, a critical step in smooth muscle contraction. This inhibition contributes to the vasodilatory effects of the drug.

-

Plasma Membrane Ca²⁺-ATPase (PMCA): this compound is also known to be a weak inhibitor of the CaM-stimulated PMCA, an essential plasma membrane pump responsible for extruding Ca²⁺ from the cytoplasm to maintain low intracellular calcium concentrations.[4]

Voltage-Gated Ion Channels

This compound directly interacts with and blocks several types of voltage-gated ion channels, which is central to its effects on cardiac muscle and its pro-arrhythmic toxicity.

-

Voltage-Gated Calcium Channels (VGCCs): As a classified calcium channel blocker, this compound inhibits the influx of calcium through L-type calcium channels.[4][5] This action reduces the force of myocardial contraction and contributes to the relaxation of vascular smooth muscle, underlying its antianginal effects.[4][6] It has been shown to reduce the inward calcium current in ventricular myocytes by 29% to 76% at concentrations of 10-50 µM.[5]

-

Voltage-Gated Sodium Channels (VGSCs): this compound is a potent blocker of cardiac voltage-gated sodium channels (specifically the hNav1.5 subtype), an action that contributes significantly to its cardiotoxicity.[5] This blockade is state-dependent, with higher affinity for the open and inactivated states of the channel.[5]

-

hERG Channels: The severe cardiac side effects, particularly QT prolongation and torsades de pointes, are linked to its ability to block hERG (human Ether-à-go-go-Related Gene) potassium channels.[5]

Catecholamine Storage System

This compound interferes with the storage of catecholamines (e.g., norepinephrine) in sympathetic nerve terminals. It acts as a competitive inhibitor of the vesicular amine transporter (VMAT), a mechanism similar to that of reserpine.[1][7] This inhibition leads to the depletion of catecholamines from their storage granules, reducing sympathetic stimulation of the heart.[1][2]

Cytochrome P450 (CYP) Enzymes

Like many cardiovascular drugs, this compound is metabolized by and can act as an inhibitor of cytochrome P450 enzymes.[8] While specific inhibitory constants for this compound are not well-documented in the provided literature, the potential for CYP-mediated drug-drug interactions is a critical consideration for any compound in this class.[9][10]

Quantitative Interaction Data

The following tables summarize the available quantitative data for the interaction of this compound with its molecular targets.

Table 1: Ion Channel Inhibition Data

| Target Channel | Cell Type | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| hNav1.5 Sodium Channel | HEK293 | IC₅₀ (depolarized) | 0.065 - 0.72 µM | [1][5] |

| hNav1.5 Sodium Channel | HEK293 | IC₅₀ (hyperpolarized) | 2.52 - 9.67 µM | [1][5] |

| Sodium Conductance | Frog Atrial Muscle | Kᴅ | 17 µM | [5][11] |

| L-type Calcium Current | Guinea-pig Myocytes | % Inhibition | 29% - 76% (at 10-50 µM) |[5] |

Table 2: Calmodulin-Related Activity

| Target/Activity | System | Parameter | Value | Reference(s) |

|---|

| Calmodulin Antagonism | Porcine Coronary Segments | EC₅₀ (Relaxation) | 0.7 µM |[6] |

Modulated Signaling Pathways

This compound's interactions with its molecular targets lead to the perturbation of several critical signaling pathways.

Calcium-Calmodulin Dependent Signaling

This compound directly antagonizes Calmodulin, disrupting the activation of numerous downstream enzymes. This diagram illustrates the inhibition of two key CaM targets in muscle cells: Myosin Light Chain Kinase (MLCK), which promotes contraction, and Plasma Membrane Ca²⁺-ATPase (PMCA), which helps restore basal calcium levels.

Caption: Inhibition of the Ca²⁺/Calmodulin signaling pathway by this compound.

Cardiac Myocyte Excitation and Contraction

By blocking both sodium and calcium channels in cardiac myocytes, this compound alters the cardiac action potential. It slows depolarization (Na⁺ channel block) and reduces the plateau phase calcium influx (Ca²⁺ channel block), which in turn decreases the trigger for calcium-induced calcium release and subsequent muscle contraction.

Caption: Dual blockade of cardiac ion channels by this compound.

Catecholamine Depletion in Sympathetic Neurons

This compound inhibits the vesicular monoamine transporter (VMAT) in presynaptic nerve terminals. This prevents the loading of catecholamines, such as norepinephrine (NE), into synaptic vesicles, leaving them susceptible to degradation by monoamine oxidase (MAO) in the cytoplasm. The result is a depletion of neurotransmitter stores available for release.

Caption: Mechanism of catecholamine depletion by this compound via VMAT inhibition.

Experimental Protocols

The characterization of this compound's molecular targets relies on a range of biophysical and biochemical assays.

Ion Channel Activity: Whole-Cell Voltage Clamp

This electrophysiological technique is used to measure the flow of ions through channels in the membrane of an isolated cell while controlling the membrane voltage.[3][12][13] It is the gold standard for characterizing the effects of drugs on ion channel function.

Methodology:

-

Cell Preparation: Single cells (e.g., isolated cardiac myocytes or a cell line like HEK293 expressing the channel of interest) are placed in a recording chamber on an inverted microscope stage and perfused with an extracellular (bath) solution.[5]

-

Pipette Fabrication: A glass micropipette with a tip diameter of ~1-2 µm is fabricated and filled with an intracellular (pipette) solution designed to mimic the cell's cytoplasm.

-

Giga-seal Formation: The micropipette is carefully maneuvered to touch the cell membrane. Gentle suction is applied to form a high-resistance (giga-ohm) seal between the pipette tip and the membrane.

-

Whole-Cell Configuration: A stronger pulse of suction is applied to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamping: The membrane potential is measured by an amplifier connected to the pipette. A feedback circuit compares this measured potential to a user-defined "command" potential. The circuit then injects an equal and opposite current to whatever current is flowing through the cell's membrane, thus "clamping" the voltage at the desired level.[3][12]

-

Data Acquisition: The injected current, which is a mirror image of the total membrane current, is recorded. Specific ion currents are isolated by applying voltage step protocols that favor the opening of certain channels and by using specific ion channel blockers in the bath or pipette solution.

-

Drug Application: this compound is added to the extracellular solution at various concentrations. The reduction in the amplitude of the specific ion current (e.g., sodium or calcium current) is measured to determine the IC₅₀ value.[5]

Calmodulin Binding: Affinity Chromatography Pull-Down Assay

This biochemical method is used to identify and confirm Calmodulin-binding proteins and to assess how compounds like this compound interfere with this interaction.

Methodology:

-

Matrix Preparation: Calmodulin is covalently coupled to a solid support matrix, such as Sepharose beads, creating CaM-Sepharose.[14]

-

Protein Lysate Preparation: A protein extract (lysate) is prepared from a relevant tissue or cell type (e.g., cardiac muscle) under conditions that preserve protein structure and function.

-

Binding Reaction: The protein lysate is incubated with the CaM-Sepharose beads in a binding buffer. The binding is typically performed under two conditions:

-

Ca²⁺-dependent binding: Buffer contains CaCl₂ (e.g., 2 mM) to promote the binding of proteins to the active Ca²⁺-CaM conformation.[14]

-

Ca²⁺-independent binding: Buffer contains a calcium chelator like EGTA or EDTA to assess binding to Apo-Calmodulin.

-

-

Inhibition Assay: For competition experiments, parallel incubations are set up where increasing concentrations of this compound are added to the lysate before or during incubation with the CaM-Sepharose beads.

-

Washing: The beads are centrifuged and washed several times with the binding buffer to remove non-specifically bound proteins.

-

Elution: The proteins specifically bound to the CaM-Sepharose are eluted from the beads, often by using a high concentration of a calcium chelator (like EGTA) to reverse the Ca²⁺-dependent interaction.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed. Specific CaM-binding proteins (like MLCK) can be identified by Western blotting using specific antibodies. The reduction in the amount of a target protein pulled down in the presence of this compound indicates inhibition of the CaM-protein interaction.

Caption: General workflow for a Calmodulin-binding pull-down assay.

Catecholamine Storage and Depletion Assay

This assay quantifies the effect of a drug on the storage capacity of catecholamines in tissues or cells.

Methodology:

-

Experimental Model: The experiment can be performed in vivo using animal models (e.g., rats) or in vitro using cell cultures (e.g., PC12 cells) or isolated tissues.[2]

-

Drug Administration: Animals are treated with this compound orally or via injection over a defined period.[2] For in vitro studies, cells are incubated with the drug.

-

Tissue/Cell Collection: After treatment, relevant tissues (e.g., heart, adrenal glands, brain) are harvested, or cells are collected.[2] Urine samples can also be collected to measure catecholamine metabolites.

-

Sample Preparation: Tissues are homogenized in an acidic buffer to precipitate proteins and stabilize the catecholamines. Plasma and urine samples may require a preliminary extraction step (e.g., solid-phase extraction) to concentrate the analytes and remove interfering substances.[15][16]

-

Quantification: The concentration of catecholamines (norepinephrine, epinephrine, dopamine) and their metabolites in the prepared samples is quantified using a sensitive analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or LC-Mass Spectrometry (LC-MS).[15][16]

-

Data Analysis: The catecholamine levels in the this compound-treated group are compared to those in a vehicle-treated control group. A significant reduction in tissue catecholamine content indicates that the drug has depleted the storage vesicles.

Conclusion and Implications for Drug Development

This compound is a pharmacologically complex agent with multiple molecular targets that collectively produce its therapeutic and toxic effects. Its primary mechanisms of action include the antagonism of Calmodulin, the blockade of voltage-gated sodium and calcium channels, and the inhibition of vesicular catecholamine storage. While the combination of vasodilation (via CaM and Ca²⁺ channel antagonism) and reduced cardiac workload (via catecholamine depletion) was beneficial for treating angina, the potent blockade of cardiac Na⁺ and K⁺ (hERG) channels proved to be a fatal liability, leading to its market withdrawal.

For drug development professionals, the case of this compound serves as a critical example of the importance of early, comprehensive target profiling and off-target screening. Its promiscuous binding profile highlights the risks associated with multi-target drugs, particularly when critical cardiac ion channels are involved. Understanding the detailed molecular interactions of failed drugs like this compound provides invaluable insights for designing safer cardiovascular agents and for developing more predictive preclinical safety screening paradigms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The influence of orally administered this compound on the storage and excreti catecholamines in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voltage clamp - Wikipedia [en.wikipedia.org]

- 4. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, this compound and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Storage and Release of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voltage Clamp Protocol (Theory) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Properties of Prenylamine Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine lactate, a synthetic diphenylpropylamine derivative, was historically utilized as a vasodilator for the management of angina pectoris.[1][2] Its therapeutic action is primarily attributed to its properties as a calcium channel blocker, though it exhibits a complex pharmacological profile that includes interactions with other cellular targets.[3] Despite its initial use, this compound was withdrawn from many markets due to concerns regarding its association with cardiac arrhythmias, specifically Torsades de Pointes.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of this compound lactate, detailing its mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize its effects.

Data Presentation

Pharmacological Activity of this compound

| Target | Action | Species | Tissue/Cell Type | IC50 / Kᵢ | Citation |

| L-type Calcium Channel | Inhibition | Guinea Pig | Ventricular Myocytes | 1.24 µM | [7] |

| Voltage-gated Sodium Channel (hNav1.5) | Tonic Block (depolarized) | Human | HEK293t cells | 0.72 ± 0.02 µM | [8] |

| Voltage-gated Sodium Channel (hNav1.5) | Tonic Block (hyperpolarized) | Human | HEK293t cells | 9.67 ± 0.25 µM | [8] |

| Calmodulin | Antagonist | - | - | Not available | [4] |

| Myosin Light Chain Kinase (MLCK) | Inhibition | - | - | Not available | - |

Pharmacokinetic Parameters of this compound

| Parameter | Species | Dosage | Value | Citation |

| Racemic this compound | ||||

| Terminal Elimination Half-life (t½) | Human | 100 mg (oral) | 14.1 ± 6.9 h | [9] |

| Apparent Total Clearance (CL/F) | Human | 100 mg (oral) | 5.8 L/min | [9] |

| Mean Residence Time (MRT) | Human | 100 mg (oral) | 14.7 ± 3.8 h | [9] |

| Relative Bioavailability | Human | 100 mg tablet vs. solution | 82.2 ± 9.9% | [9] |

| Absolute Bioavailability | Human | - | ~15% | [9] |

| R-(-)-Prenylamine | ||||

| Maximum Plasma Concentration (Cmax) | Human | Repeated oral doses | ~5-fold higher than S-(+)-enantiomer | [10] |

| Area Under the Curve (AUC) | Human | Repeated oral doses | ~5-fold higher than S-(+)-enantiomer | [10] |

| S-(+)-Prenylamine | ||||

| Apparent Oral Clearance | Human | Repeated oral doses | ~5-times higher than R-(-)-enantiomer | [10] |

| Renal Clearance | Human | Repeated oral doses | ~3-times higher than R-(-)-enantiomer | [10] |

| Tissue Distribution (S/R ratio) | Rat | 2 mg/kg (p.o.) | >1 in lung, heart, spleen, liver, kidney, muscle | [11] |

Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms:

-

Calcium Channel Blockade : The primary mechanism of action is the inhibition of L-type voltage-gated calcium channels.[3] By blocking the influx of calcium into cardiac and smooth muscle cells, this compound leads to vasodilation and a reduction in myocardial contractility, which alleviates the symptoms of angina pectoris.[1]

-

Calmodulin Inhibition : this compound also acts as a calmodulin antagonist.[4] Calmodulin is a key intracellular calcium sensor that activates numerous enzymes, including myosin light chain kinase. Inhibition of calmodulin can contribute to smooth muscle relaxation.

-

Myosin Light Chain Kinase (MLCK) Inhibition : By inhibiting calmodulin, this compound indirectly inhibits MLCK, an enzyme crucial for the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

-

Catecholamine Depletion : this compound has been shown to interfere with the storage of catecholamines in nerve terminals, leading to their depletion.[12] This reserpine-like effect can contribute to its cardiovascular effects.

-

Sodium and Potassium Channel Blockade : this compound also blocks voltage-gated sodium channels, exhibiting local anesthetic properties.[8] Crucially, it also blocks the hERG potassium channel, which is implicated in its pro-arrhythmic effects.[13]

Experimental Protocols

Calcium Channel Blocking Activity Assay (Whole-Cell Patch Clamp)

This protocol describes a method to measure the inhibitory effect of this compound lactate on L-type calcium channels in isolated cardiomyocytes.

-

Cell Preparation : Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.

-

Electrophysiological Recording : The whole-cell patch-clamp technique is used to record inward calcium currents (ICa). Cells are perfused with a Tyrode's solution, and the patch pipette is filled with an internal solution.

-

Experimental Procedure :

-

Establish a stable whole-cell recording.

-

Apply depolarizing voltage steps to elicit ICa.

-

Perfuse the cell with increasing concentrations of this compound lactate.

-

Record ICa at each concentration.

-

-

Data Analysis : The peak ICa amplitude at each concentration is measured and normalized to the control (pre-drug) amplitude. An IC50 value is determined by fitting the concentration-response data to a logistic function.[7]

Myosin Light Chain Kinase (MLCK) Inhibition Assay (In Vitro Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of this compound lactate on MLCK.

-

Materials : Purified MLCK, calmodulin, myosin light chains (MLC) as a substrate, and ATP (can be radiolabeled with ³²P).

-

Experimental Procedure :

-

Prepare a reaction mixture containing buffer, CaCl₂, calmodulin, MLC, and varying concentrations of this compound lactate.

-

Initiate the reaction by adding ATP.

-

Incubate the mixture to allow for phosphorylation of MLC.

-

Stop the reaction.

-

Quantify the extent of MLC phosphorylation. This can be done by measuring the incorporation of ³²P into MLC via SDS-PAGE and autoradiography, or by using non-radioactive methods such as HPLC or specific antibodies against phosphorylated MLC.

-

-

Data Analysis : The rate of phosphorylation at each this compound concentration is determined and compared to the control to calculate the percent inhibition and subsequently the IC50 value.[14][15]

Catecholamine Depletion Measurement (High-Performance Liquid Chromatography - HPLC)

This protocol describes a method to quantify the effect of this compound lactate on catecholamine levels in myocardial tissue.

-

Animal Treatment : Experimental animals (e.g., rats) are treated with this compound lactate over a specified period. A control group receives a vehicle.

-

Tissue Collection and Preparation :

-

At the end of the treatment period, animals are euthanized, and heart tissue is rapidly excised and frozen.

-

The tissue is homogenized in an acidic solution to extract catecholamines (norepinephrine, epinephrine, dopamine).

-

-

HPLC Analysis :

-

The catecholamines in the tissue extract are separated using reverse-phase HPLC.

-

Detection is achieved using an electrochemical detector, which is highly sensitive for catecholamines.

-

-

Data Analysis : The concentrations of norepinephrine, epinephrine, and dopamine in the myocardial tissue of the this compound-treated group are compared to those of the control group to determine the extent of depletion.[12][16]

Visualizations

Signaling Pathways

References

- 1. What is this compound Lactate used for? [synapse.patsnap.com]

- 2. This compound in Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Basic mechanisms underlying this compound-induced 'torsade de pointes': differences between this compound and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A case of this compound toxicity showing the torsade de pointes phenomenon in sinus rhythm? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pkheartjournal.com [pkheartjournal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound block of Nav1.5 channel is mediated via a receptor distinct from that of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound racemate and enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single- and multiple-dose pharmacokinetics of R-(-)-and S-(+)-prenylamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective disposition of R-(-)- and S-(+)-prenylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The influence of orally administered this compound on the storage and excreti catecholamines in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites [mdpi.com]

Prenylamine's Impact on Calmodulin and Myosin Light-Chain Kinase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine, a calcium channel blocker, exerts significant influence on cellular signaling pathways through its interaction with calmodulin (CaM) and subsequent modulation of calmodulin-dependent enzymes, most notably myosin light-chain kinase (MLCK). This technical guide provides an in-depth analysis of the effects of this compound on these key proteins, summarizing quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and experimental workflows. Understanding these interactions is crucial for elucidating the broader pharmacological profile of this compound and for the development of novel therapeutics targeting CaM-mediated processes.

Introduction

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular calcium signals. Upon binding Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and regulate a multitude of target proteins, thereby controlling a wide array of cellular processes. One of the most critical targets of the Ca²⁺/CaM complex is myosin light-chain kinase (MLCK). The activation of MLCK by Ca²⁺/CaM is a pivotal step in the initiation of smooth muscle contraction and is implicated in various other cellular functions, including cell migration and cytokinesis.

This compound, initially classified as a calcium channel blocker, has been shown to possess calmodulin-antagonistic properties. This dual activity complicates its mechanism of action and necessitates a deeper understanding of its effects beyond simple channel blockade. This whitepaper will dissect the specific interactions of this compound with calmodulin and the consequential impact on MLCK activity, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of this compound's Interaction with Calmodulin and MLCK

The inhibitory effects of this compound on calmodulin-dependent processes have been quantified in several studies. The following tables summarize the key quantitative data regarding this compound's binding to calmodulin and its inhibition of calmodulin-dependent enzymes.

Table 1: this compound Binding to Calmodulin

| Parameter | Value | Species/Tissue | Reference |

| Half-maximal Binding (IC₅₀) | 5 x 10⁻⁷ M (0.5 µM) | Porcine Coronary Segments | [1] |

Table 2: Inhibition of Calmodulin-Dependent Enzymes by this compound

| Enzyme System | Inhibitory Concentration | Effect | Species/Tissue | Reference |

| Calmodulin-Myosin Light Chain Kinase | 200 µmol/l (200 µM) | Full Inhibition | Skinned Smooth Muscle (Guinea Pig Taenia Coli) | [2] |

| Calmodulin-Regulated Phosphodiesterase | IC₅₀ = 0.62 µM | Inhibition | Not Specified | [3] |

Note: IC₅₀ values can vary depending on experimental conditions such as pH, temperature, and the concentrations of other reactants.

Signaling Pathway: Calmodulin Activation of MLCK and this compound Inhibition

The activation of MLCK by calmodulin is a calcium-dependent process. The following diagram illustrates this signaling cascade and the point of intervention by this compound.

Caption: Ca²⁺-Calmodulin signaling pathway and this compound's point of inhibition.

Experimental Protocols

A thorough understanding of the methodologies used to derive the quantitative data is essential for interpretation and replication. Below are detailed protocols for key experiments cited in this paper.

Calmodulin-Binding Assay (Pull-Down Assay)

This protocol is a generalized procedure based on methodologies described in the literature[4][5][6].

Objective: To determine the in vitro binding of this compound to calmodulin.

Materials:

-

Calmodulin-Sepharose 4B beads

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

-

Calcium Chloride (CaCl₂) solution (e.g., 1 M)

-

EGTA solution (e.g., 0.5 M)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Protein lysate or purified protein of interest

-

Wash Buffer (Binding Buffer with either CaCl₂ or EGTA)

-

Elution Buffer (Binding Buffer with a high concentration of EGTA)

-

Microcentrifuge tubes

-

Rotating mixer

Procedure:

-

Bead Preparation: Resuspend the Calmodulin-Sepharose beads in Binding Buffer. Wash the beads several times by centrifugation and resuspension to remove storage solution.

-

Binding Reaction:

-

In separate microcentrifuge tubes, aliquot the washed Calmodulin-Sepharose beads.

-

To one set of tubes, add CaCl₂ to a final concentration of 1 mM (for Ca²⁺-dependent binding).

-

To another set of tubes, add EGTA to a final concentration of 2 mM (as a negative control).

-

Add varying concentrations of this compound to the tubes.

-

Add the protein lysate or purified protein to each tube.

-

Incubate the tubes on a rotating mixer for 2-4 hours at 4°C.

-

-

Washing:

-

Centrifuge the tubes to pellet the beads.

-

Remove the supernatant (this is the "flow-through" and can be saved for analysis).

-

Wash the beads 3-5 times with the appropriate Wash Buffer (containing either CaCl₂ or EGTA). After the final wash, remove as much of the supernatant as possible.

-

-

Elution:

-

Add Elution Buffer to the beads to chelate the Ca²⁺ and release the bound proteins.

-

Incubate for 5-10 minutes at room temperature.

-

Centrifuge the tubes and collect the supernatant, which contains the eluted proteins.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest to determine the amount of protein that bound to calmodulin in the presence of varying concentrations of this compound.

-

Caption: Workflow for a calmodulin pull-down assay.

Myosin Light-Chain Kinase (MLCK) Activity Assay

This protocol is a generalized method based on radiometric and non-radiometric assays described in the literature[7][8][9].

Objective: To measure the inhibitory effect of this compound on MLCK activity.

Materials:

-

Purified MLCK

-

Purified Calmodulin

-

Myosin Light Chains (MLC) as substrate

-

Kinase Buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.01% Tween 20, 2 mM DTT, pH 7.5)

-

ATP solution (for non-radiometric assays) or [γ-³²P]ATP (for radiometric assays)

-

This compound stock solution

-

Reaction termination solution (e.g., SDS-PAGE loading buffer for non-radiometric; acid solution for radiometric)

-

Detection system (e.g., bioluminescent ADP detection kit, phosphocellulose paper and scintillation counter, or phosphate-affinity SDS-PAGE)

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, prepare the reaction mixture containing Kinase Buffer, calmodulin, and MLC.

-

Add varying concentrations of this compound to the tubes and pre-incubate for a defined period.

-

-

Initiation of Kinase Reaction:

-

Add purified MLCK to the reaction mixtures.

-

Initiate the phosphorylation reaction by adding ATP (or [γ-³²P]ATP).

-

Incubate the reactions at a constant temperature (e.g., 25°C or 30°C) for a specific time, ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding the termination solution.

-

-

Detection of Phosphorylation:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unbound [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter[7].

-

Bioluminescent ADP Detection Assay: Measure the amount of ADP produced, which is proportional to kinase activity, using a commercial kit[8][9].

-

Phosphate-Affinity SDS-PAGE: Separate the phosphorylated and non-phosphorylated MLC based on their mobility shift on a specialized polyacrylamide gel[8].

-

-

Data Analysis:

-

Calculate the percentage of MLCK inhibition at each this compound concentration relative to the control (no this compound).

-

Determine the IC₅₀ value of this compound for MLCK inhibition.

-

Conclusion

The data and methodologies presented in this whitepaper underscore the significant inhibitory effect of this compound on the calmodulin/MLCK signaling axis. Its ability to bind to calmodulin and subsequently inhibit the activation of MLCK provides a mechanism of action that is distinct from its role as a calcium channel blocker. For researchers and drug development professionals, this dual functionality highlights the importance of comprehensive target profiling. Future investigations should aim to further elucidate the structural basis of this compound's interaction with calmodulin and explore the potential for developing more selective calmodulin antagonists based on its chemical scaffold. This knowledge will be invaluable for the rational design of new therapeutic agents targeting a range of calmodulin-dependent physiological and pathological processes.

References

- 1. Calcium and calmodulin antagonists binding to calmodulin and relaxation of coronary segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium antagonists affect calmodulin-dependent contractility of a skinned smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of calmodulin and protein kinase C by amiodarone and other class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]

- 9. promega.com [promega.com]

Unraveling the Core Mechanism of Prenylamine-Induced Catecholamine Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine, a diphenylalkylamine derivative once utilized as an antianginal agent, exerts a significant influence on catecholaminergic systems, leading to the depletion of crucial neurotransmitters such as dopamine and norepinephrine. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound-induced catecholamine depletion, with a focus on its interaction with vesicular monoamine transporters (VMAT). Drawing upon available scientific literature, this document outlines the key molecular interactions, presents quantitative data where available, details relevant experimental methodologies, and provides visual representations of the implicated pathways to support further research and drug development endeavors.

Core Mechanism of Action: Inhibition of Vesicular Monoamine Transporter (VMAT)

The primary mechanism by which this compound induces catecholamine depletion is through its interaction with the vesicular monoamine transporter (VMAT), particularly VMAT2, which is predominantly found in the central nervous system. This action is often described as "reserpine-like," alluding to the well-characterized VMAT inhibitor, reserpine.

VMAT is a critical protein integrated into the membrane of synaptic vesicles. Its function is to transport monoamine neurotransmitters, including dopamine, norepinephrine, serotonin, and histamine, from the neuronal cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft. This process is essential for maintaining a readily available pool of neurotransmitters for synaptic transmission.

This compound disrupts this vital process, leading to a cascade of events that culminates in the depletion of catecholamine stores:

-

Inhibition of VMAT: this compound and its derivatives act as blockers of the vesicular transporter for dopamine and other catecholamines.[1] This inhibition prevents the uptake of newly synthesized or re-uptaken catecholamines from the cytoplasm into the protective environment of the synaptic vesicles.

-

Cytoplasmic Accumulation and Degradation: With VMAT function inhibited, catecholamines accumulate in the cytoplasm. This exposes them to enzymatic degradation by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane, which catabolizes free catecholamines in the cytoplasm.

-

Depletion of Vesicular Stores: The combination of blocked vesicular uptake and enhanced cytoplasmic degradation leads to a progressive depletion of the catecholamine reserves within the synaptic vesicles. Consequently, the amount of neurotransmitter available for release upon neuronal stimulation is significantly reduced.

Beyond direct VMAT inhibition, evidence suggests that this compound may also act as an uncoupler of the vesicular H+-ATPase. This proton pump generates the electrochemical gradient necessary to drive the transport of monoamines into vesicles. By disrupting this gradient, this compound further compromises the ability of VMAT to sequester catecholamines.

Quantitative Data on this compound's Effects

| Compound | Target | IC50 Value | Ki Value | Reference |

| Reserpine | VMAT2 | 30.41 nM | - | [2] |

| Tetrabenazine | VMAT2 | 73.09 nM | 100 nM | [2][3] |

| Methamphetamine | VMAT2 | 2.399 µM | - | [2] |

| Methylphenidate | VMAT2 | 94.33 µM | - | [2] |

Note: Data for this compound is not currently available in the cited literature. This table is for comparative purposes with known VMAT2 inhibitors.

Experimental Protocols

The investigation of this compound's effect on catecholamine depletion involves several key experimental methodologies. Below are detailed protocols for assays commonly used to characterize VMAT inhibitors.

Vesicular [3H]-Dopamine Uptake Assay in Rat Striatal Synaptic Vesicles

This assay directly measures the inhibitory effect of a compound on the uptake of a radiolabeled catecholamine into synaptic vesicles.

Materials:

-

Freshly dissected rat striata

-

Sucrose buffer (0.32 M)

-

Assay buffer (e.g., Krebs-Ringer phosphate buffer)

-

[3H]-Dopamine (radiolabeled)

-

Unlabeled dopamine

-

This compound (or other test compounds) at various concentrations

-

Scintillation fluid and counter

Protocol:

-

Preparation of Synaptic Vesicles:

-

Homogenize rat striatal tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Lyse the synaptosomes in a hypotonic buffer and centrifuge to isolate the synaptic vesicle fraction.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptic vesicle preparation with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the uptake reaction by adding a known concentration of [3H]-dopamine.

-

Incubate for a short period (e.g., 5 minutes) at 37°C to allow for vesicular uptake.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove external [3H]-dopamine.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter to determine the amount of [3H]-dopamine taken up by the vesicles.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [3H]-dopamine uptake at each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Catecholamine Depletion Measurement in PC-12 Cells

This assay assesses the ability of a compound to deplete endogenous catecholamine stores in a cell culture model.

Materials:

-

PC-12 cells (rat pheochromocytoma cell line)

-

Cell culture medium

-

This compound at various concentrations

-

Lysis buffer (e.g., perchloric acid)

-

High-performance liquid chromatography (HPLC) with electrochemical detection

Protocol:

-

Cell Culture and Treatment:

-

Culture PC-12 cells to a desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

-

Sample Preparation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a lysis buffer to release intracellular catecholamines.

-

Centrifuge the lysate to pellet cellular debris.

-

-

Catecholamine Quantification:

-

Analyze the supernatant for dopamine and norepinephrine content using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Quantify the amount of each catecholamine in the treated and control samples.

-

Calculate the percentage of depletion for each catecholamine at each this compound concentration.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound-induced catecholamine depletion, the following diagrams have been generated using the DOT language.

References

- 1. Proteome Profiling of Rat Brain Cortical Changes during Early Postnatal Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relations for the inhibition of catecholamine uptake into synaptosomes from noradrenaline and dopaminergic neurones in rat brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into vesicular monoamine storage and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and synthesis of Prenylamine

An In-depth Technical Guide to the Chemical Structure and Synthesis of Prenylamine

Introduction

This compound ((RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine) is a calcium channel blocker that belongs to the amphetamine chemical class.[1] It was first introduced in the 1960s as a vasodilator for the treatment of angina pectoris.[1][2] However, it was withdrawn from the global market in 1988 due to its association with QT interval prolongation and the risk of life-threatening cardiac arrhythmias, such as torsades de pointes.[1][3] This guide provides a detailed overview of the chemical structure and a common synthetic route for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a diphenylpropyl derivative of phenylalkylamine.[3] Its structure incorporates a chiral center, leading to the existence of two enantiomers, (S)-(+)-prenylamine and (R)-(-)-prenylamine.[3] Commercially, it was available as a racemic mixture.[3] The proarrhythmic effects of the drug have been primarily associated with the (S)-(+)-enantiomer.[3]

Chemical Identifiers

-

IUPAC Name: (RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine[1]

-

Chemical Formula: C₂₄H₂₇N[1]

-

CAS Number: 390-64-7[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molar Mass | 329.487 g·mol⁻¹ | [1] |

| Melting Point | 36.5 °C | [4] |

| Solubility | 50 mg/L (at 37 °C) | [4] |

| Stereochemistry | Racemic | [5] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive amination of phenylacetone with 3,3-diphenylpropylamine. This process forms the final secondary amine structure of this compound. Another documented approach involves the synthesis from natural (-)-norephedrine through an aziridine derivative, which confirms the (S)-configuration of (+)-prenylamine.[6][7]

The general synthetic workflow is depicted in the diagram below.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of this compound via reductive amination. This protocol is based on established chemical principles for this type of reaction.

Materials:

-

3,3-Diphenylpropylamine

-

Phenylacetone

-

Methanol (or another suitable solvent)

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Hydrogen gas (H₂) or a hydride reducing agent (e.g., sodium borohydride)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,3-diphenylpropylamine (1 equivalent) and phenylacetone (1.1 equivalents) in methanol.

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Catalytic Hydrogenation: To the reaction mixture, carefully add 10% Pd/C catalyst (approximately 5 mol%).

-

Reduction: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously. The reaction is typically continued for 12-24 hours at room temperature.

-

Workup: Once the reaction is complete (as indicated by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Pharmacology and Biological Activity

This compound functions as a calcium channel blocker and also exhibits some properties of an adrenergic agent.[4] Its primary molecular targets in humans are calmodulin and myosin light-chain kinase 2.[1] The drug acts to decrease sympathetic stimulation on cardiac muscle, which is achieved in part by the competitive inhibition of catecholamine reuptake by storage granules.[1] While effective as an antianginal agent, its off-target effects, particularly on cardiac ion channels leading to QT prolongation, resulted in its withdrawal from clinical use.[1][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound – Chiralpedia [chiralpedia.com]

- 4. This compound | C24H27N | CID 9801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Synthesis of optically Active this compound from (-)-Norephedrine [jstage.jst.go.jp]

- 7. Synthesis of optically active this compound from (-)-norephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro electrophysiological profile of Prenylamine

An In-Depth Technical Guide on the In Vitro Electrophysiological Profile of Prenylamine

Introduction

This compound is a pharmaceutical agent, initially developed for the management of angina pectoris, that exhibits a multifaceted and complex in vitro electrophysiological profile.[1] Classified as a nonselective calcium antagonist and belonging to the amphetamine chemical class, its mechanism of action extends beyond simple calcium channel blockade to include significant interactions with sodium and potassium channels.[1][2][3] This intricate pharmacodynamic profile results in varied effects on cardiac action potentials across different tissues, including the sinoatrial (SA) node, atrial and ventricular myocytes, and Purkinje fibers.[1][4][5] Understanding this detailed electrophysiological signature is critical for drug development professionals and researchers to contextualize its therapeutic and pro-arrhythmic potential, the latter of which has been linked to its withdrawal from the market.[6]

This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

Data Presentation: Effects on Ion Channels and Cellular Electrophysiology

The following tables summarize the quantitative effects of this compound on various cardiac ion channels and action potential parameters as documented in in vitro studies.

Table 1: this compound Effects on Cardiac Ion Channels

| Ion Channel/Current | Preparation | Concentration | Effect | IC50 / Kd | Reference |

| Sodium Current (INa) | Frog Atrial Muscle Fibers | 2 x 10⁻⁵ M | Depresses peak transient conductance; Shifts steady-state inactivation by -5 mV | Kd: 1.7 x 10⁻⁵ M | [4] |

| Sodium Current (hNav1.5) | HEK293t cells | --- | Tonic block (voltage-dependent) and use-dependent block | IC50: 9.67 µM (hyperpolarizing), 0.72 µM (depolarizing) | [7] |

| Calcium Current (ICa) | Guinea-pig Ventricular Myocytes | 10-50 µM | 29% to 76% reduction in inward current | Not specified | [5][8] |

| Slow Inward Current (Isi) | Frog Atrial Muscle Fibers | Not specified | Depression of current | Not specified | [4] |

| Pacemaker Current (If) | Rabbit Sino-atrial Node Cells | 10⁻⁶ M | Reduction in amplitude | Not specified | [1] |

| hERG (IKr) | Not specified | Not specified | Implied channel block leading to cardiac side effects | Not specified | [6] |

| Steady-state Outward K⁺ Current | Guinea-pig Ventricular Myocytes | 10-50 µM | No effect | Not specified | [5] |

Table 2: this compound Effects on Cardiac Action Potential Parameters

| Tissue Type | Species | Concentration | Effect on Action Potential | Reference |

| Sino-atrial Node | Guinea-pig | 10⁻⁶ - 10⁻⁵ M | Reduced firing rate; Slowed diastolic depolarization, depolarization, and repolarization; Slight depolarization of maximum diastolic potential | [1] |

| Purkinje Fibers | Sheep | 3 x 10⁻⁷ - 3 x 10⁻⁶ M | Shortened action potential duration; Lowered plateau; Decreased maximum rate of depolarization | [1] |

| Ventricular Myocytes | Guinea-pig | 10-50 µM | Significant shortening of action potential duration | [5][8] |

| Atrial Muscle Fibers | Frog | 10⁻⁴ M | Blocks action potential generation | [4] |

Experimental Protocols

The data presented were derived from established electrophysiological techniques. Below are details of the methodologies employed in the cited studies.

Tissue and Cell Preparations

-

Sino-atrial Node, Papillary Muscle, and Purkinje Fibers: Tissues were isolated from guinea pigs and sheep for investigation using intracellular microelectrodes.[1]

-

Isolated Myocytes: Single ventricular myocytes were enzymatically isolated from guinea-pig hearts.[5][8] Rabbit sino-atrial node cells were also isolated for patch-clamp studies.[1]

-

Atrial Muscle Fibers: Frog atrial muscle fibers were used for voltage-clamp experiments.[4]

-

Heterologous Expression Systems: Human embryonic kidney 293t (HEK293t) cells were used to transiently express wild-type human cardiac voltage-gated sodium channels (hNav1.5) for detailed channel characterization.[7]

Electrophysiological Recording Techniques

-

Intracellular Microelectrode Recording: This technique was employed to measure action potentials in multicellular preparations like the sinus node and Purkinje fibers. It involves impaling a cell with a fine glass microelectrode to record the membrane potential.[1]

-

Voltage Clamp: Used to control the membrane potential of a cell and measure the corresponding ion currents. This was applied to frog atrial muscle fibers to dissect the effects of this compound on sodium and slow inward currents.[4]

-

Patch-Clamp Technique: This versatile technique was used in its whole-cell configuration to record specific ion currents from isolated cells. It was utilized to measure the pacemaker current (If) in rabbit SA node cells and to characterize the block of hNav1.5 channels expressed in HEK293t cells.[1][7] The whole-cell patch-clamp method allows for the control of the intracellular solution and precise measurement of ionic currents across the entire cell membrane.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagram illustrates the multi-channel blocking effect of this compound and its consequent impact on the cardiac action potential.

Caption: Multi-channel blockade by this compound leading to complex effects on the cardiac action potential.

Experimental Workflow

This diagram outlines a typical workflow for assessing a compound's effect on a specific ion channel using the whole-cell patch-clamp technique.

References

- 1. In vitro cardiac electrophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of this compound Lactate? [synapse.patsnap.com]

- 4. Effects of this compound on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of this compound on single ventricular myocytes of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound block of Nav1.5 channel is mediated via a receptor distinct from that of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of this compound on single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

Prenylamine's Reserpine-Like Effects on Nerve Terminals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylamine, a coronary vasodilator, exhibits significant reserpine-like effects on catecholaminergic nerve terminals. This technical guide provides an in-depth analysis of these effects, focusing on the underlying molecular mechanisms, quantitative impact on neurotransmitter levels, and the experimental protocols used to elucidate these actions. The primary mechanism involves the interference with vesicular storage of monoamine neurotransmitters, leading to their depletion from nerve endings. This guide synthesizes available data to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound (N-(3,3-diphenylpropyl)-α-methylphenethylamine) was initially developed as an antianginal agent. However, its pharmacological profile extends beyond its vasodilatory properties to include a notable interaction with the sympathetic nervous system. Early studies revealed that this compound induces a gradual and prolonged depletion of catecholamines, such as norepinephrine and dopamine, from various tissues, including the heart, brain, and adrenal medulla. This action is strikingly similar to that of reserpine, a well-characterized inhibitor of the vesicular monoamine transporter (VMAT). This guide explores the core aspects of this compound's reserpine-like effects, providing a technical foundation for further research and development.

Mechanism of Action: Interference with Vesicular Storage

The primary reserpine-like effect of this compound stems from its ability to interfere with the storage of monoamine neurotransmitters within synaptic vesicles. This action is centered on the inhibition of the Vesicular Monoamine Transporter (VMAT).

The Role of Vesicular Monoamine Transporter (VMAT)

VMAT is a transport protein located on the membrane of synaptic vesicles in presynaptic neurons. Its crucial function is to transport monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin, histamine) from the cytoplasm into the vesicles. This process is essential for storing neurotransmitters prior to their release into the synaptic cleft. The energy for this transport is provided by a proton gradient generated by a V-type ATPase on the vesicular membrane. There are two main isoforms of VMAT: VMAT1, found primarily in neuroendocrine cells, and VMAT2, the predominant isoform in the central nervous system.

Reserpine's and this compound's Interaction with VMAT

Reserpine is known to be an irreversible inhibitor of VMAT. By binding to the transporter, reserpine blocks the uptake of monoamines into synaptic vesicles. Consequently, neurotransmitters remaining in the cytoplasm are exposed to degradation by enzymes such as monoamine oxidase (MAO), which is located on the outer mitochondrial membrane. This leads to a profound and long-lasting depletion of neurotransmitter stores in the nerve terminal.

Evidence suggests that this compound shares this mechanism of action, though the specifics of its binding kinetics (i.e., reversible vs. irreversible) are not as well-defined as those of reserpine. By inhibiting VMAT, this compound disrupts the sequestration of catecholamines, leading to their cytoplasmic accumulation and subsequent enzymatic degradation.

Signaling Pathway: VMAT Inhibition and Neurotransmitter Depletion

A Comprehensive Analysis of the Stereoselective Pharmacokinetics and Bioavailability of Prenylamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Prenylamine, a diphenylalkylamine calcium channel blocker, was formerly used as an antianginal agent before its withdrawal from the market in 1988 due to concerns about cardiac arrhythmias, specifically Torsade de Pointes.[1][2] The drug is a chiral compound, marketed as a racemic mixture of its two enantiomers: (+)-(S)-Prenylamine and (-)-(R)-Prenylamine.[2] Subsequent research has revealed significant stereoselectivity in its pharmacokinetics and pharmacodynamics, with the (+)-(S)-enantiomer being implicated in the proarrhythmic effects.[2] This technical guide provides an in-depth summary of the available data on the pharmacokinetics and bioavailability of this compound enantiomers, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant workflows.

Pharmacokinetic Profile of this compound Enantiomers

Studies in healthy volunteers have demonstrated marked differences in the pharmacokinetic parameters of the (+)-(S)- and (-)-(R)-enantiomers following oral administration of racemic this compound.[1][3] The (-)-(R)-enantiomer consistently shows significantly higher plasma concentrations and area under the curve (AUC) values compared to the (+)-(S)-enantiomer.[1][3]

A study involving eight healthy volunteers who received single and repeated oral doses of racemic this compound revealed that the maximum plasma concentrations and AUCs of the (-)-(R)-enantiomer were approximately five-fold higher than those of the (+)-(S)-enantiomer.[1][3] This disparity is attributed to a five-fold higher apparent oral clearance and a three-fold higher renal clearance of the (+)-(S)-form compared to the (-)-(R)-form.[1][3] A pilot study with two healthy volunteers also showed that (+)-(S)-Prenylamine was eliminated from plasma much faster than (-)-(R)-Prenylamine, with the AUC of the (+)-enantiomer being only 20% of that of the (-)-enantiomer, suggesting stereoselective metabolism.[4]

| Pharmacokinetic Parameter | (+)-(S)-Prenylamine | (-)-(R)-Prenylamine | Reference(s) |

| Relative Cmax | 1 | ~5 | [1][3] |

| Relative AUC | 1 (or 0.2) | ~5 | [1][3][4] |

| Apparent Oral Clearance | ~5-fold higher | Lower | [1][3] |

| Renal Clearance | ~3-fold higher | Lower | [1][3] |

Table 1: Comparative Pharmacokinetic Parameters of this compound Enantiomers in Humans.

The absolute bioavailability of racemic this compound is estimated to be around 15%.[4] The terminal elimination half-life of the racemate is approximately 14.1 hours.[4]

Metabolism and Elimination

The significant differences in the pharmacokinetics of this compound enantiomers are primarily due to stereoselective metabolism.[4] this compound is extensively metabolized, with over 40 phase I metabolites identified.[5] The main metabolic pathways include ring hydroxylation and subsequent methylation of the phenolic metabolites.[1] A key metabolic process is the N-dealkylation of this compound, which can produce amphetamine.[5]

Evidence suggests that the (+)-(S)-enantiomer undergoes more rapid and extensive metabolism. Acid-catalyzed hydrolysis of urine samples released more S-prenylamine, indicating stereoselective glucuronidation of the parent drug.[1][3] The most abundant phase I metabolite is p-hydroxy-prenylamine.[5]

Experimental Protocols

-

Study Design: The primary human pharmacokinetic data comes from a study with eight healthy volunteers who received single and repeated oral doses of racemic this compound.[3] Another pilot study involved two healthy volunteers.[4] A separate study on racemic this compound pharmacokinetics involved six healthy volunteers.[4]

-

Dosing: In one study, volunteers received a film tablet of this compound (Segontin 100) and 100 mg of racemic dideuterothis compound as an aqueous solution.[4]

-

Sample Collection: Plasma and urine samples were collected at various time points to determine drug concentrations.[1][3][4]

-

Analytical Method: Plasma levels of this compound and its enantiomers were determined using gas chromatography/mass spectrometry (GC/MS).[4]

-

Subjects: Male Wistar rats were used to investigate the disposition of this compound enantiomers.[6]

-

Dosing: Rats received a 2 mg/kg dose of racemic this compound either intravenously (i.v.) or orally (p.o.).[6]

-

Sample Collection: Plasma and various tissues (lung, heart, spleen, liver, kidney, and muscle) were collected over a 5-hour period.[6]

-

Analytical Method: Concentrations of the enantiomers were determined in the collected samples.[6]

A normal phase chiral High-Performance Liquid Chromatography (HPLC) method has been developed for the separation and purity analysis of p-hydroxy-prenylamine enantiomers.[7]

-

Column: ChiralCel ODH column.[7]

-

Mobile Phase: Isocratic elution with isopropanol and 0.1% diethylamine in methanol.[7]

-

Detection: UV detection at a wavelength of 220 nm.[7]

-

Validation: The method was validated for linearity, accuracy, precision, and robustness.[7]

Visualizing Experimental and Metabolic Workflows

Caption: Workflow for a human pharmacokinetic study of this compound.

Caption: Simplified metabolic pathway of this compound enantiomers.

Protein Binding

Plasma protein binding of this compound is also stereoselective.[3] Generally, the (+)-(S)-enantiomer has a higher unbound fraction in the plasma.[1][3] Interestingly, analysis of the bound fractions showed that this compound enantiomers bind to different plasma proteins with inverse stereoselectivity.[1][3]

Pharmacodynamic Implications

The differences in pharmacokinetics have significant pharmacodynamic consequences. The (+)-(S)-enantiomer is associated with a positive inotropic action and prolongation of the action potential duration, which is believed to be the mechanism behind the observed cardiac arrhythmias.[2][8] In contrast, the (-)-(R)-isomer exhibits a negative inotropic effect and shortens the action potential duration.[2][8]

Conclusion for Drug Development

The case of this compound underscores the critical importance of studying the stereoselective pharmacokinetics and pharmacodynamics of chiral drugs. The significant differences in the metabolic clearance and plasma concentrations of the (+)-(S)- and (-)-(R)-enantiomers led to a situation where the more toxic enantiomer had a disproportionately higher exposure in some individuals, contributing to its withdrawal from the market. For drug development professionals, this serves as a crucial reminder that a racemic mixture should not be considered a single entity. Detailed characterization of the individual enantiomers is essential to ensure the safety and efficacy of chiral drug candidates. Future research in this area should focus on identifying the specific enzymes responsible for the stereoselective metabolism of this compound to better understand inter-individual variability in its pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound – Chiralpedia [chiralpedia.com]

- 3. Single- and multiple-dose pharmacokinetics of R-(-)-and S-(+)-prenylamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound racemate and enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of urinary this compound metabolites by means of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective disposition of R-(-)- and S-(+)-prenylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Basic mechanisms underlying this compound-induced 'torsade de pointes': differences between this compound and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Prenylamine's Market Withdrawal in 1988: A Technical Analysis of Cardiotoxicity

For Immediate Release

Palo Alto, CA – November 10, 2025 – This technical guide provides an in-depth analysis of the reasons leading to the withdrawal of the antianginal drug Prenylamine from the market in 1988. The primary driver for this regulatory action was the growing body of evidence linking the drug to significant cardiotoxic effects, namely the prolongation of the QT interval on the electrocardiogram (ECG) and the induction of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP). This document, intended for researchers, scientists, and drug development professionals, details the electrophysiological mechanisms, summarizes the key experimental findings, and presents the clinical data that underpinned this critical drug safety decision.

Executive Summary

This compound, a calcium channel blocker of the amphetamine chemical class, was introduced in the 1960s for the treatment of angina pectoris. However, by the late 1980s, numerous reports of serious cardiac adverse events prompted its removal from markets in Canada, the United States, and the United Kingdom in 1988. The withdrawal of this compound was a landmark event that highlighted the importance of assessing the proarrhythmic potential of new chemical entities and contributed to the establishment of more stringent regulatory guidelines for cardiac safety testing. The core of this compound's cardiotoxicity lies in its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.

Electrophysiological Basis of this compound's Proarrhythmic Effects

The arrhythmogenic properties of this compound are primarily attributed to its effects on multiple cardiac ion channels, which collectively disrupt the normal electrophysiological balance of the cardiomyocyte.

Inhibition of the Rapidly Activating Delayed Rectifier Potassium Current (IKr)

The most significant proarrhythmic mechanism of this compound is its potent inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By blocking the hERG channel, this compound delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the action potential duration (APD) and, consequently, the QT interval on the surface ECG.

An in-vitro study utilizing whole-cell patch-clamp experiments in HEK-293 cells stably transfected with hERG cDNA determined the half-maximal inhibitory concentration (IC50) of this compound for the potassium current (IKr) to be 65 nM [1]. This high potency for hERG channel blockade is a key determinant of its clinical risk.

Effects on Other Ion Channels

In addition to its potent IKr blockade, this compound also affects other cardiac ion channels, albeit with lower potency. These interactions can further modulate its overall electrophysiological profile.

-

L-type Calcium Current (ICaL): As a calcium channel blocker, this compound inhibits the influx of calcium ions during the plateau phase (Phase 2) of the action potential. One study in ventricular myocytes found an IC50 of 1.24 μM for the inhibition of the L-type calcium current[1]. This effect would be expected to shorten the action potential duration, counteracting the effect of IKr block. However, the significantly higher potency for hERG channel inhibition suggests that the IKr blocking effect predominates at clinically relevant concentrations.

-

Sodium Current (INa): this compound has also been shown to inhibit the cardiac sodium current. A study using whole-cell patch-clamp experiments in HEK-293 cells stably transfected with hNaV1.5 cDNA reported an IC50 of 2520 nM (2.52 μM) [1]. Blockade of the sodium current can affect cardiac conduction and may also contribute to arrhythmogenesis under certain conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound's cardiotoxic effects.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for IKr (hERG) Block | 65 nM | HEK-293 cells with hERG cDNA | [1] |

| IC50 for ICaL Block | 1.24 µM | Ventricular myocyte | [1] |

| IC50 for INa Block | 2.52 µM | HEK-293 cells with hNaV1.5 cDNA | [1] |

| Table 1: In Vitro Inhibitory Concentrations of this compound on Cardiac Ion Channels |

| Study Population | Number of Patients | Key Findings | Reference |

| Patients with Angina Pectoris | 29 | Significant prolongation of the QT interval after one week of treatment with 180 mg daily. | [2] |

| Case Series | 7 | Episodes of Torsades de Pointes; 5 of the 7 patients were female. QT intervals ranged from 0.52 to 0.64 s. | [3] |

| Table 2: Summary of Clinical Findings on this compound-Induced QT Prolongation and Torsades de Pointes |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

The determination of IC50 values for this compound's effects on IKr, ICaL, and INa would have been conducted using the whole-cell patch-clamp technique.

Objective: To measure the inhibitory effect of increasing concentrations of this compound on specific ion channel currents.

Methodology:

-